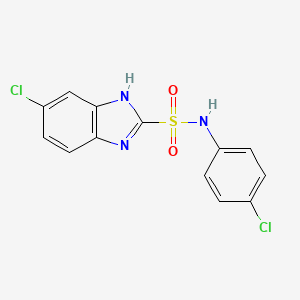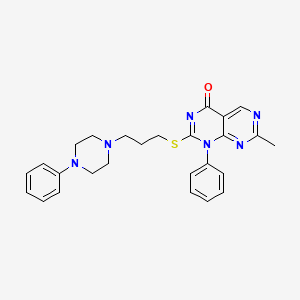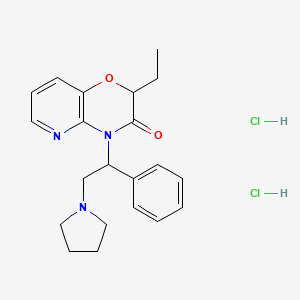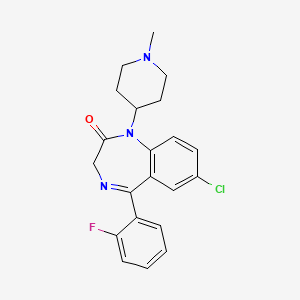
1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- is a heterocyclic aromatic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability, bioavailability, and significant biological activity . This compound, in particular, has shown promise in various scientific research applications.
Preparation Methods
The synthesis of 1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivative . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- can be compared with other benzimidazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but with different biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities but have a different core structure. The uniqueness of 1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
115243-14-6 |
|---|---|
Molecular Formula |
C13H9Cl2N3O2S |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-8-1-4-10(5-2-8)18-21(19,20)13-16-11-6-3-9(15)7-12(11)17-13/h1-7,18H,(H,16,17) |
InChI Key |
LECOMIZOVLQNAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















